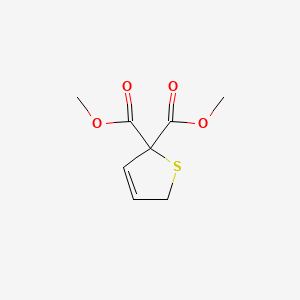
2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate (DTDDC) is a compound that has been studied for its potential applications in various scientific fields. It is a sulfur-containing heterocyclic compound that has been found to possess a wide range of biological and pharmacological activities. DTDDC has been studied for its potential as an anti-inflammatory agent, an antioxidant, an antifungal, and an antiviral agent. In addition, it has been investigated for its possible use in the treatment of certain cancers, as well as for its role in the regulation of gene expression.
Aplicaciones Científicas De Investigación
2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has been studied for its potential applications in various scientific fields. It has been investigated for its potential use in the treatment of certain cancers, as well as for its role in the regulation of gene expression. In addition, researchers have explored its potential as an anti-inflammatory agent, an antioxidant, an antifungal, and an antiviral agent. 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has also been studied for its possible use in the treatment of cardiovascular diseases, diabetes, and other metabolic disorders.
Mecanismo De Acción
The exact mechanism of action of 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate is not yet fully understood. However, it is believed to act as a potent antioxidant, scavenging reactive oxygen species and preventing cellular damage. It is also thought to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. In addition, 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has been found to reduce the expression of certain genes involved in tumorigenesis, suggesting its potential use in the treatment of certain cancers.
Biochemical and Physiological Effects
2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. In addition, it has been found to possess antioxidant activity, which may be due to its ability to scavenge reactive oxygen species. Furthermore, 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has been found to reduce the expression of certain genes involved in tumorigenesis, suggesting its potential use in the treatment of certain cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound, making it cost-effective for research purposes. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, making it difficult to use in some experiments. Furthermore, its reactivity can be affected by the presence of certain other compounds, making it necessary to use appropriate controls in experiments.
Direcciones Futuras
The potential applications of 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate are far-reaching, and there are many possible future directions for research. These include further investigation into its potential use in the treatment of certain cancers and other diseases, as well as its potential role in the regulation of gene expression. In addition, further research could be conducted into its potential as an anti-inflammatory and antioxidant agent, as well as its potential as an antiviral and antifungal agent. Finally, further research could be conducted into its potential use in the treatment of cardiovascular diseases, diabetes, and other metabolic disorders.
Métodos De Síntesis
2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate is synthesized by the reaction of 2,2-dimethyl-5-hydroxytetrahydrothiophene-2,2-dicarboxylic acid (DHTDC) with ethyl chloroformate in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane at a temperature of 0°C. The reaction yields a white solid product, which is then purified by recrystallization.
Propiedades
IUPAC Name |
dimethyl 2H-thiophene-5,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c1-11-6(9)8(7(10)12-2)4-3-5-13-8/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNNCXKMLPBWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C=CCS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)
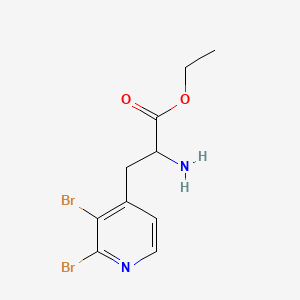
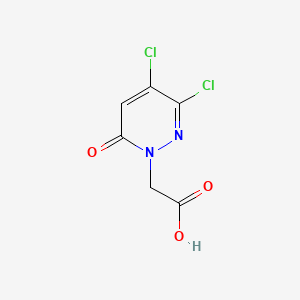
![ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6604540.png)
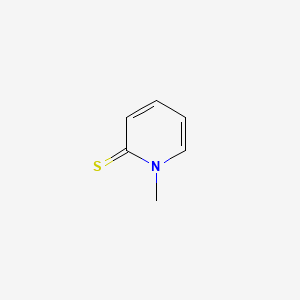

![(2S)-3-methyl-2-{[(2S)-pyrrolidin-2-yl]formamido}butanoic acid, trifluoroacetic acid](/img/structure/B6604555.png)
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B6604569.png)

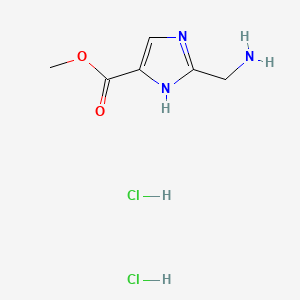
![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)

![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)
